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Introduction

Anlotinib is a multi-target tyrosine kinase inhibitor that targets vascular endothelial growth

factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth

factor receptor (PDGFR), and c-Kit.[1] It has demonstrated significant anti-tumor effects in

various cancers, including non-small cell lung cancer, breast cancer, and ovarian cancer.[2][3]

[4] One of the key mechanisms of Anlotinib's anti-cancer activity is the induction of apoptosis,

or programmed cell death.[5] For researchers and drug development professionals, accurately

assessing Anlotinib-induced apoptosis in vitro is crucial for understanding its mechanism of

action and evaluating its therapeutic potential.

These application notes provide detailed protocols for the key methods used to assess

Anlotinib-induced apoptosis, guidance on data presentation, and diagrams of the associated

signaling pathways and experimental workflows.

Key Methods for Apoptosis Assessment
Several robust methods are available to detect and quantify apoptosis in vitro. The most

common assays used in Anlotinib research include:

Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine

(PS), an early marker of apoptosis.
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TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Identifies

DNA fragmentation, a hallmark of late-stage apoptosis.[6][7]

Western Blotting: Measures changes in the expression levels of key apoptosis-regulating

proteins.[6]

Caspase Activity Assays: Quantifies the activity of caspases, the key executioner enzymes of

apoptosis.[8]

Quantitative Data Presentation
Summarizing quantitative data in a structured format is essential for comparison and

interpretation. The following tables provide examples of how to present data from apoptosis

assays after treating cancer cells with Anlotinib.

Table 1: Apoptosis Rate Determined by Annexin V/PI Flow Cytometry

Cell Line
Treatment
(24h)

Apoptotic
Cells (%)
(Annexin
V+/PI-)

Late
Apoptotic/N
ecrotic
Cells (%)
(Annexin
V+/PI+)

Total
Apoptotic
Cells (%)

Reference

MCF-7
DMSO

(Control)
2.1 ± 0.5 1.5 ± 0.3 3.6 ± 0.8 [2]

Anlotinib (10

µM)
15.4 ± 1.8 8.2 ± 1.1 23.6 ± 2.9 [2]

MDA-MB-231
DMSO

(Control)
1.8 ± 0.4 1.2 ± 0.2 3.0 ± 0.6 [2]

Anlotinib (10

µM)
8.9 ± 1.2 5.6 ± 0.9 14.5 ± 2.1 [2]

SKOV-3 Control 3.5 ± 0.6 2.1 ± 0.4 5.6 ± 1.0 [9]

Anlotinib (5

µM)
12.7 ± 1.5 6.8 ± 0.9 19.5 ± 2.4 [9]
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Data are presented as mean ± standard deviation.

Table 2: Quantification of Apoptosis by TUNEL Assay

Cell Line Treatment (24h)
Percentage of
TUNEL-Positive
Cells (%)

Reference

MCF-7 DMSO (Control) 3.2 ± 0.7 [6]

Anlotinib (2 µM) 11.5 ± 1.9 [6]

Anlotinib (4 µM) 24.8 ± 3.1 [6]

Anlotinib (6 µM) 41.3 ± 4.5 [6]

Data are presented as mean ± standard deviation.

Table 3: Relative Protein Expression Changes by Western Blot

Cell Line Treatment
Bax/Bcl-2
Ratio (Fold
Change)

Cleaved
Caspase-3
(Fold
Change)

Cleaved
PARP (Fold
Change)

Reference

MCF-7
Anlotinib (6

µM, 24h)
~3.5 ~4.2 Not Reported [6]

DOHH2
Anlotinib (5

µM, 48h)

Upregulation

of BAX
Activation Degradation [10]

RL
Anlotinib (5

µM, 48h)

Upregulation

of BAX
Activation Degradation [10]

Fold change is relative to the vehicle-treated control group.

Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining Protocol
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Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer

leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein,

has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a

fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells,

but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

[11]

Workflow Diagram:
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Caption: Workflow for Annexin V/PI apoptosis assay.
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Materials:

Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from BD Biosciences, Thermo Fisher

Scientific, Abcam)[12][13]

1X Phosphate-Buffered Saline (PBS)

1X Binding Buffer

Flow cytometer

Procedure:

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Anlotinib
for the specified time. Include a vehicle-treated (e.g., DMSO) control group.[2]

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS

and detach using trypsin. Combine with the supernatant containing floating cells to ensure all

apoptotic cells are collected.[11]

Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the

supernatant and wash the cells twice with cold PBS.[12]

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6

cells/mL.[12] Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry

tube.[12]

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow

cytometry within one hour.[12]

TUNEL Assay Protocol
Principle: The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini in

the DNA breaks with labeled dUTPs, catalyzed by the enzyme Terminal deoxynucleotidyl
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Transferase (TdT). This is a hallmark of late-stage apoptosis.[7]

Workflow Diagram:
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TUNEL Reaction

Imaging

Culture Cells on Coverslips

Treat with Anlotinib

Fix with 4% Paraformaldehyde

Permeabilize (e.g., 0.25% Triton X-100)

Add TdT Reaction Cocktail

Incubate (60 min, 37°C, Humidified)

Counterstain Nuclei (e.g., DAPI)

Mount and Image with Fluorescence Microscope
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Click to download full resolution via product page

Caption: Workflow for TUNEL assay on adherent cells.

Materials:

TUNEL Assay Kit (e.g., from Abcam, Thermo Fisher Scientific, BioTnA)[14][15]

4% Paraformaldehyde (PFA) in PBS

Permeabilization Solution (e.g., 0.1-0.25% Triton™ X-100 in PBS)[14]

DAPI or Hoechst for nuclear counterstaining[6][14]

Fluorescence Microscope

Procedure:

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with

Anlotinib as required.

Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15-20 minutes at room

temperature.[6][7]

Permeabilization: Wash the fixed cells with PBS. Permeabilize the cells by incubating with

Permeabilization Solution for 20 minutes at room temperature.[14]

TUNEL Reaction: Wash the cells with PBS. Prepare the TUNEL reaction mixture according

to the kit manufacturer's instructions.[7] Apply the mixture to the cells and incubate for 60

minutes at 37°C in a humidified, dark chamber.[6][14]

Staining and Imaging: Stop the reaction by washing with PBS. Counterstain the nuclei with

DAPI or Hoechst.[6][7] Mount the coverslips onto microscope slides and visualize using a

fluorescence microscope.[7] TUNEL-positive cells will show fluorescence at the site of DNA

fragmentation.[7]
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Western Blotting Protocol for Apoptosis-Related
Proteins
Principle: Western blotting allows for the semi-quantitative detection of specific proteins. In the

context of apoptosis, this method is used to measure changes in the levels of pro-apoptotic

proteins (e.g., Bax, Bak, Cleaved Caspase-3, Cleaved PARP) and anti-apoptotic proteins (e.g.,

Bcl-2, Mcl-1).[6][10]

Materials:

RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, β-actin)

HRP-conjugated secondary antibodies

Enhanced Chemiluminescence (ECL) substrate

Procedure:

Protein Extraction: Treat cells with Anlotinib, then wash with cold PBS and lyse with RIPA

buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size

on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. After

washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1

hour at room temperature.

Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands

using a chemiluminescence imaging system. Densitometry analysis can be used to quantify

the relative protein expression, often normalized to a loading control like β-actin.

Caspase-3/7 Activity Assay Protocol
Principle: This assay uses a specific substrate for caspase-3 and caspase-7 that, when

cleaved, generates a luminescent or fluorescent signal. The signal intensity is directly

proportional to the amount of active caspase-3/7 in the sample.[16]

Materials:

Caspase-Glo® 3/7 Assay Kit (Promega) or similar[16]

White-walled multi-well plates (for luminescence)

Luminometer

Procedure:

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with

Anlotinib.

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the

manufacturer's instructions and allow it to equilibrate to room temperature.[16]

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.

[16] Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium

in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]
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Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at

room temperature for 1-3 hours.

Measurement: Measure the luminescence of each sample using a luminometer. The

luminescent signal is proportional to the caspase activity.[16]

Signaling Pathways of Anlotinib-Induced Apoptosis
Anlotinib induces apoptosis through multiple signaling pathways. As a multi-target TKI, it

inhibits receptor tyrosine kinases like VEGFR and PDGFR, which in turn affects downstream

pro-survival pathways such as PI3K/Akt and MEK/ERK.[2][17][18] Inhibition of these pathways

leads to the modulation of Bcl-2 family proteins, promoting the mitochondrial (intrinsic) pathway

of apoptosis.[17]
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Caption: Anlotinib-induced apoptosis signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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